molecular formula C8H10N2OS B8546224 1-(2-Methylsulfanyl-pyrimidin-4-yl)-propan-2-one

1-(2-Methylsulfanyl-pyrimidin-4-yl)-propan-2-one

Cat. No. B8546224
M. Wt: 182.25 g/mol
InChI Key: CMJDULLFRGIKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901147B2

Procedure details

To a solution of 4-Methyl-2-(methylthio)pyrimidine (1) (3 g, 21.40 mmol) in THF (35.7 mL) at −10° C. was added LHMDS (32.1 mL, 32.1 mmol, 1M in THF). The resulting reaction was warmed to rt and stirred for 15 minutes, after which time the reaction was cooled back to −10° C. and Benzyl Acetate (3.21 mL, 23.54 mmol) was added. The reaction was then warmed to rt and stirred for 1 hour, after which time complete conversion to product was observed by LCMS. TLC after 1 hour still showed the presence of some starting material and the reaction was continued stifling for an additional hour. After this time there was no change in TLC and the reaction was worked up. The reaction was quenched by slow addition of saturated ammonium chloride and the volatile solvent evaporated. The mixture was then diluted with EtOAc and water. The organic layer was then washed with brine, dried with sodium sulfate, and concentrated. The crude residue was purified by flash chromatography with a gradient of 8-66% EtOAc in Heptane to give the desired product as a yellow liquid (1.93 g, 50%). MS (ES+): m/z=183.1 (100) [MH+]. HPLC: tR=0.91 minute over 3 minutes. Purity: 76% [HPLC (LC/MS) at 220 nm].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
32.1 mL
Type
reactant
Reaction Step One
Name
Quantity
35.7 mL
Type
solvent
Reaction Step One
Quantity
3.21 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:20](OCC1C=CC=CC=1)(=[O:22])[CH3:21]>C1COCC1>[CH3:9][S:8][C:4]1[N:3]=[C:2]([CH2:1][C:20](=[O:22])[CH3:21])[CH:7]=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=NC(=NC=C1)SC
Name
Quantity
32.1 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
35.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.21 mL
Type
reactant
Smiles
C(C)(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
after which time the reaction was cooled back to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
TLC after 1 hour still showed
Duration
1 h
WAIT
Type
WAIT
Details
the presence of some starting material and the reaction was continued stifling for an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition of saturated ammonium chloride
CUSTOM
Type
CUSTOM
Details
the volatile solvent evaporated
ADDITION
Type
ADDITION
Details
The mixture was then diluted with EtOAc and water
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography with a gradient of 8-66% EtOAc in Heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CSC1=NC=CC(=N1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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